Cyanamide, (1-amino-2,2-dicyanoethenyl)-

説明

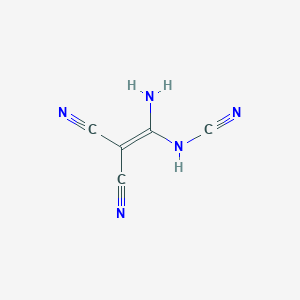

Cyanamide derivatives are a class of nitrogen-containing compounds with diverse applications in agriculture, pharmaceuticals, and organic synthesis. The compound "Cyanamide, (1-amino-2,2-dicyanoethenyl)-" features a central ethenyl backbone substituted with an amino group and two cyano groups. This structure imparts unique reactivity, enabling its use as a precursor in heterocyclic synthesis and agrochemical formulations.

特性

CAS番号 |

189883-93-0 |

|---|---|

分子式 |

C5H3N5 |

分子量 |

133.11 g/mol |

IUPAC名 |

(1-amino-2,2-dicyanoethenyl)cyanamide |

InChI |

InChI=1S/C5H3N5/c6-1-4(2-7)5(9)10-3-8/h10H,9H2 |

InChIキー |

UMXIANHOYHXWIQ-UHFFFAOYSA-N |

正規SMILES |

C(#N)C(=C(N)NC#N)C#N |

製品の起源 |

United States |

科学的研究の応用

Agricultural Applications

Insecticide, Fungicide, and Herbicide

Cyanamide has been recognized for its multifunctional role in agriculture. It acts as an insecticide , fungicide , and herbicide , making it valuable for crop protection. After application, cyanamide decomposes into urea in the soil, which is then absorbed by crops as a fertilizer. This dual functionality enhances its utility in sustainable agricultural practices .

Biosynthesis in Plants

Recent studies have shown that cyanamide is biosynthesized from L-canavanine in certain plants, such as Vicia villosa. This discovery not only adds to the understanding of cyanamide's natural occurrence but also suggests potential avenues for enhancing crop resilience through genetic or agronomic modifications .

Pharmaceutical Applications

Anticancer Research

Cyanamide derivatives are being explored for their potential in cancer therapy. For instance, compounds derived from cyanamide have been implicated as inhibitors of specific protein kinases involved in tumor proliferation. The identification of tumors susceptible to treatment with such inhibitors represents a significant advancement in targeted cancer therapies .

Synthesis of Bioactive Compounds

Cyanamide serves as a crucial intermediate in the synthesis of various biologically active compounds. Its ability to form ureas and heterocycles makes it a valuable building block in medicinal chemistry . For example, novel synthetic routes utilizing cyanamide have led to the development of phosphodiesterase 4 inhibitors, showcasing its relevance in drug discovery .

Chemical Synthesis

Synthesis Techniques

Cyanamide can be synthesized through various methods, including the reaction of cyanogen bromide with amines. Recent advancements have introduced safer alternatives to traditional methods that utilize highly toxic reagents . New techniques involving trichloroacetonitrile have emerged, allowing for operationally simple one-pot reactions that yield a range of cyanamides with reduced safety risks.

Applications in Material Science

The incorporation of cyanamide into polymer matrices has been studied for its potential to enhance material properties. For instance, research into its use within electronic devices has shown promise due to its unique chemical structure that can influence electrical conductivity and stability .

Case Studies

化学反応の分析

Condensation Reactions

Cyanamide derivatives participate in condensation reactions to form heterocyclic compounds. For example:

-

With aldehydes/ketones : Forms imines or heterocycles via nucleophilic attack at the electrophilic carbonyl carbon.

-

With amines : Generates guanidine derivatives through carbodiimide intermediates .

Table 1: Condensation Reactions of Cyanamide, (1-amino-2,2-dicyanoethenyl)-

Nucleophilic Additions

The amino group acts as a nucleophile, while the nitrile groups serve as electrophilic sites:

-

With alkyl halides : Forms N,N-dialkylcyanamides, which hydrolyze to secondary amines .

-

With acrylonitrile : Undergoes Michael addition to yield branched nitrile derivatives.

Mechanistic Insight :

This pathway avoids primary/tertiary amine contaminants .

Cyclization Reactions

The compound serves as a precursor for nitrogen-containing heterocycles:

-

With hydrazine hydrate : Produces 2-aminoimidazoles, key in synthesizing pharmaceuticals like albendazole .

Table 2: Cyclization Products and Applications

Functional Group Transformations

-

Oxidation : Converts to cyanoguanidines using N-chlorosuccinimide (NCS) and Zn(CN) .

-

Silylation : Reacts with silanes to form silylated carbodiimides, useful in polymer chemistry .

Key Reaction :

This reaction highlights the dual nucleophilic/electrophilic character .

Comparative Reactivity

Table 3: Reactivity Comparison with Related Compounds

| Compound | Key Reactivity | Unique Feature |

|---|---|---|

| Dicyandiamide | Dimerizes to melamine | Agricultural fertilizer |

| N-Cyanaziridine | Forms imidazolines with acids | Precursor to vicinal diamines |

| Guanidines | Derived from amine-cyanamide condensations | Bioactive molecule synthesis |

類似化合物との比較

Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl) Amino-3-Diethylaminopropenamide

Structural Features :

- Contains cyano, ethoxycarbonyl, and diethylamino substituents.

- Synthesized via a two-step reaction from ethyl 2-cyano-3-ethoxypropenoate .

Key Data :

Calcium Cyanamide (CaCN₂)

Structural Features :

- Calcium salt of cyanamide (H₂NCN).

- Contains a reactive cyanamide anion.

Key Contrasts :

2-Substituted Benzimidazoles Derived from Cyanamide

Structural Features :

- Benzimidazole core with substituents introduced via cyanamide derivatives.

Key Data :

| Parameter | Cyanamide, (1-amino-2,2-dicyanoethenyl)- | Simple Cyanamide (H₂NCN) |

|---|---|---|

| Yield in Benzimidazole Synthesis | Not studied | Low (~30%) |

| Substituent Flexibility | High (multiple reactive sites) | Limited |

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide

Structural Features :

- Cyano group adjacent to an acetamide backbone.

Data Tables

Table 1: Comparative Properties of Cyanamide Derivatives

準備方法

Synthesis via Malononitrile and Sodium Dicyanamide Condensation

The most well-documented method for synthesizing cyanamide, (1-amino-2,2-dicyanoethenyl)-, involves the condensation of malononitrile with sodium dicyanamide. This route, detailed in DE69402092D1 , proceeds under elevated temperatures in an aprotic, dipolar solvent. Malononitrile (C₃H₂N₂) serves as the dicyanoethylene precursor, while sodium dicyanamide (Na[N(CN)₂]) provides the cyanamide moiety. The reaction mechanism likely involves nucleophilic attack by the dicyanamide anion on the electrophilic carbon of malononitrile, followed by rearrangement to form the target compound.

Reaction Conditions:

-

Solvent: Aprotic dipolar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Temperature: 80–120°C.

-

Stoichiometry: Equimolar ratios of malononitrile and sodium dicyanamide.

-

Product Isolation: Precipitation as the sodium salt, followed by filtration and drying.

This method yields the sodium salt of 1-amino-1-cyanamido-2,2-dicyanoethylene, which can be protonated to obtain the free cyanamide derivative. The use of aprotic solvents minimizes hydrolysis side reactions, while elevated temperatures accelerate kinetics .

Electrochemical Synthesis Using Trimethylsilyl Cyanide (TMSCN)

An alternative approach, described in CN113200912A , employs TMSCN as a cyanide source under electrochemical conditions. While this patent focuses on secondary amine cyanamides, the methodology could theoretically adapt to primary amines like 1-amino-2,2-dicyanoethylene. The process involves:

-

Substitution Reaction: A primary amine reacts with TMSCN in the presence of a tetraalkylammonium bromide catalyst (e.g., tetrabutylammonium bromide).

-

Electrochemical Activation: A constant current (5–20 mA/cm²) drives the reaction, facilitating cyanide transfer.

Key Considerations:

-

Solvent: Dichloromethane or acetonitrile.

-

Catalyst: 10–20 mol% tetrabutylammonium bromide.

-

Yield Optimization: Controlled pH (6–8) and low temperatures (0–25°C) prevent undesired polymerization.

Although this method offers a "greener" profile due to its reliance on electricity over harsh reagents, its applicability to the target compound requires validation, as the patent exclusively demonstrates secondary amine derivatives .

Cyanamide Functionalization via Alkylation or Acylation

General cyanamide chemistry, as outlined in Cyanamide - Wikipedia , provides a foundational framework for derivatization. For instance, reacting pre-synthesized 1-amino-2,2-dicyanoethylene with cyanogen bromide (CNBr) could introduce the cyanamide group via the von Braun reaction. This method typically converts tertiary amines to cyanamides but may require modification for primary amines:

-

Reaction with Cyanogen Bromide:

-

Purification: Acidic workup to remove HBr, followed by crystallization.

Challenges:

-

Competing side reactions (e.g., over-alkylation).

-

Sensitivity of the dicyanoethenyl group to strong acids or bases.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

The malononitrile route’s success hinges on suppressing competing pathways:

-

Dicyandiamide Formation: Cyanamide dimerizes readily above pH 7, necessitating acidic conditions .

-

Nitrile Hydrolysis: Exposure to moisture converts nitriles to amides or carboxylic acids, mitigated by anhydrous solvents.

Industrial Scalability and Process Optimization

Large-scale production favors the malononitrile method due to its straightforward reagent handling and compatibility with continuous-flow reactors. Key optimizations include:

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the role of cyanamide derivatives in breaking plant dormancy?

- Methodology : Conduct controlled trials using varying concentrations (e.g., 0.5–1.5% hydrogen cyanamide + 3% oil) applied during dormancy phases. Use randomized block designs with replicates to assess sprouting rates and flowering timing. Measure physiological parameters (e.g., bud break percentage) at intervals (e.g., 15–37 days post-application) and analyze via polynomial regression .

- Key Data : Hydrogen cyanamide at 1.5% increased sprouting by 40.2% compared to controls and accelerated flowering by 15 days .

Q. How does calcium cyanamide affect soil microbial biomass and nitrogen dynamics in acidic soils?

- Methodology : Apply calcium cyanamide as a nitrogen source in field trials and compare with urea, controlled-release N, and no-N controls. Measure soil pH, ammonium (NH₄⁺), nitrate (NO₃⁻), and microbial biomass carbon (MBC) at critical growth stages. Use phospholipid fatty acid (PLFA) analysis to profile microbial communities .

- Key Data : Calcium cyanamide increased soil pH by 0.5 units, raised MBC by 18%, and shifted microbial community structure distinctively after 49 days .

Q. What molecular methods are employed to study cyanamide detoxification in transgenic plants?

- Methodology : Express fungal cyanamide hydratase in plant tissues (e.g., soybean) via Agrobacterium-mediated transformation. Validate detoxification using tissue culture assays and in planta resistance tests under cyanamide exposure. Quantify survival rates and enzyme activity via spectrophotometry .

Q. How is cyanamide’s reactivity exploited in synthesizing nitrogen-containing heterocycles?

- Methodology : Use cyanamide as a nitrile precursor in cycloaddition reactions under controlled temperatures (e.g., 60–80°C) and acidic catalysts. Monitor reaction progress via NMR or LC-MS to identify intermediates like 2-aminothiazoles. Optimize yields by varying solvent polarity and stoichiometry .

Advanced Research Questions

Q. How do transcriptomic profiles differ in plants treated with hydrogen cyanamide versus controls?

- Methodology : Perform RNA sequencing on treated and control tissues at multiple timepoints (1–18 days post-treatment). Filter differentially expressed genes (DEGs) using thresholds (log2 FC ≥ 1, FDR ≤ 0.05). Annotate pathways via GO enrichment and validate with qPCR.

- Key Data : At 1 DAT, 6,042 DEGs were identified, with downregulated genes increasing over time (e.g., 6,376 DEGs at 6 DAT). Beta-cyanoalanine synthase (CAS) was a critical detoxification node .

Q. What statistical models best resolve contradictions in cyanamide’s effects on soil microbial communities?

- Methodology : Apply canonical variate analysis (CVA) to PLFA datasets to differentiate treatment impacts. Use PERMANOVA to test structural shifts (e.g., calcium cyanamide vs. urea). Pair with redundancy analysis (RDA) to link microbial shifts to soil NH₄⁺/NO₃⁻ ratios .

Q. How does hydrogen cyanamide interact with phytohormone signaling during bud dormancy release?

- Methodology : Quantify ABA, GA₃, and jasmonic acid levels via LC-MS/MS in treated buds. Corulate with transcriptome data to identify hormone-responsive DEGs (e.g., NCED for ABA synthesis). Use two-way ANOVA to separate developmental vs. treatment effects .

Q. What comparative advantages does calcium cyanamide offer over other nitrogen fertilizers in acidic soils?

- Methodology : Conduct side-by-side trials measuring celery yield, soil pH, and N-use efficiency. Use isotope tracing (¹⁵N) to track N mineralization rates. Pair with microbial biomass assays to quantify C:N stoichiometry shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。